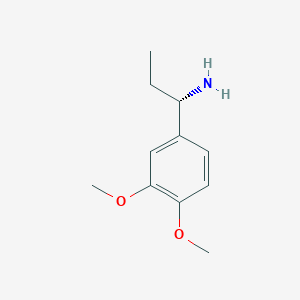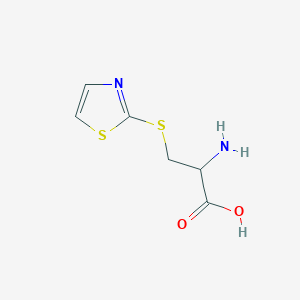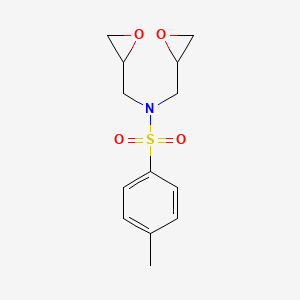
5-Cyclobutylmethoxy-pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutylmethoxy-pyridin-3-ol is a heterocyclic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylmethoxy-pyridin-3-ol can be achieved through several methods. One common approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with cyclobutylmethanol in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of biocatalytic methods, such as whole-cell biotransformations, can offer an environmentally friendly alternative for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclobutylmethoxy-pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-cyclobutylmethoxy-pyridin-3-one.
Reduction: Formation of 5-cyclobutylmethoxy-piperidin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclobutylmethoxy-pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of materials with unique physical properties, such as polymers and dyes .
Mécanisme D'action
The mechanism of action of 5-Cyclobutylmethoxy-pyridin-3-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)pyridin-3-ol
- 2-Amino-pyridin-3-ol
- 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol (Gaboxadol)
Uniqueness
5-Cyclobutylmethoxy-pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclobutylmethoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
5-(cyclobutylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-9-4-10(6-11-5-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
Clé InChI |
VWLCVNICEOXLLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=CN=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)



![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)
![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)





![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)
